molecular formula C13H18F3NO B2562950 (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine CAS No. 1479073-10-3

(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine

Cat. No.: B2562950
CAS No.: 1479073-10-3
M. Wt: 261.288
InChI Key: BSHWBOKCAZFYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is an organic compound that features a trifluoropropoxy group attached to a phenyl ring, which is further connected to an amine group via a propan-2-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves a multi-step process:

    Formation of the Trifluoropropoxy Group: This step involves the reaction of 3,3,3-trifluoropropanol with a suitable phenyl halide under basic conditions to form the trifluoropropoxyphenyl intermediate.

    Attachment of the Propan-2-yl Group: The intermediate is then reacted with isopropylamine in the presence of a catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoropropoxy group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding affinities.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its trifluoromethyl group can enhance the lipophilicity and membrane permeability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The amine group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine: Unique due to the presence of both trifluoromethyl and amine groups.

    (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})methanol: Similar structure but with a hydroxyl group instead of an amine.

    (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})ketone: Contains a carbonyl group instead of an amine.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and an amine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO/c1-10(2)17-9-11-5-3-4-6-12(11)18-8-7-13(14,15)16/h3-6,10,17H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHWBOKCAZFYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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